molecular formula C6H10N2O2S2 B13706043 4-(aminomethyl)-N-methylthiophene-2-sulfonamide

4-(aminomethyl)-N-methylthiophene-2-sulfonamide

Cat. No.: B13706043
M. Wt: 206.3 g/mol
InChI Key: DJOMZWQRUFHHNG-UHFFFAOYSA-N
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Description

4-(aminomethyl)-N-methylthiophene-2-sulfonamide is an organic compound that features a thiophene ring substituted with an aminomethyl group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-methylthiophene-2-sulfonamide typically involves the introduction of the aminomethyl group and the sulfonamide group onto the thiophene ring. One common method is the reaction of thiophene-2-sulfonyl chloride with methylamine, followed by the introduction of the aminomethyl group through a Mannich reaction. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-(aminomethyl)-N-methylthiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved can include inhibition of metabolic enzymes or disruption of bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(aminomethyl)benzoic acid
  • 4-aminopyridine
  • 4-aminocoumarin

Uniqueness

4-(aminomethyl)-N-methylthiophene-2-sulfonamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C6H10N2O2S2

Molecular Weight

206.3 g/mol

IUPAC Name

4-(aminomethyl)-N-methylthiophene-2-sulfonamide

InChI

InChI=1S/C6H10N2O2S2/c1-8-12(9,10)6-2-5(3-7)4-11-6/h2,4,8H,3,7H2,1H3

InChI Key

DJOMZWQRUFHHNG-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC(=CS1)CN

Origin of Product

United States

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